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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Minimum Inhibitory Concentration

(MIC) breakpoints for Augmentin® (amoxicillin-clavulanate) as defined by two major

international committees: the Clinical and Laboratory Standards Institute (CLSI) and the

European Committee on Antimicrobial Susceptibility Testing (EUCAST). Understanding the

nuances of these breakpoints and the methodologies for their validation is critical for the

accurate assessment of antimicrobial susceptibility and the development of new therapeutic

agents. This document outlines the differing testing methodologies, presents a comparative

analysis of breakpoints for key pathogens, and provides detailed experimental protocols for

MIC determination.

Discrepancies in International Breakpoint
Guidelines
A significant point of divergence between CLSI and EUCAST lies in their recommended

methodologies for amoxicillin-clavulanate susceptibility testing. CLSI advocates for a 2:1 ratio

of amoxicillin to clavulanate in testing, whereas EUCAST recommends a fixed clavulanate

concentration of 2 mg/L. This fundamental difference can lead to poor agreement between MIC

values obtained using the two methods, with the EUCAST methodology often yielding higher

MICs. These discrepancies have a direct impact on the categorization of bacterial isolates as
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susceptible, intermediate, or resistant, which can, in turn, influence clinical treatment decisions.

Studies have suggested that EUCAST-derived MICs may be more predictive of clinical failure

in some instances.

Comparative MIC Breakpoints and In Vitro Activity
The following tables summarize the MIC breakpoints for Augmentin against a range of

clinically significant pathogens, according to both CLSI and EUCAST guidelines. Additionally,

data on the in vitro activity of amoxicillin-clavulanate against specific pathogens are presented,

offering a broader context for the interpretation of breakpoint values.

Table 1: CLSI vs. EUCAST Amoxicillin-Clavulanate MIC Breakpoints (mg/L) for

Enterobacterales

Organism
CLSI Breakpoint
(Amoxicillin/Clavulanate in
2:1 ratio)

EUCAST Breakpoint
(Amoxicillin with fixed 2
mg/L Clavulanate)

S I

Enterobacterales (systemic

infections)
≤8/4 16/8

Enterobacterales

(uncomplicated UTI)
≤8/4 16/8

S = Susceptible, I = Intermediate, R = Resistant Note: Breakpoints can be subject to revision

and specific dosing recommendations should be consulted.

Table 2: CLSI Amoxicillin-Clavulanate MIC Breakpoints (mg/L) for Other Key Pathogens
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Organism Susceptible (S) Intermediate (I) Resistant (R)

Staphylococcus

aureus
≤4/2 - ≥8/4

Haemophilus

influenzae
≤4/2 - -

Streptococcus

pneumoniae (non-

meningitis)

≤2/1 4/2 ≥8/4

Source: FDA Label for Augmentin®

Table 3: In Vitro Activity of Amoxicillin-Clavulanate Against Specific Pathogens

Organism MIC50 (mg/L) MIC90 (mg/L)
Percent
Susceptible

Escherichia coli

(ESBL-producing,

UTI)

2 8 -

Haemophilus

influenzae
1 2 -

Enterobacteriaceae

(clinical isolates)
- - 82.6%

Gram-positive

bacteria (clinical

isolates)

- - 93.2%

Data compiled from various studies. Note that MIC values can vary based on geographic

location and the specific patient population.

Experimental Protocols for MIC Determination
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Accurate determination of MIC values is fundamental to the validation of breakpoints. The two

most common methods are broth microdilution and agar dilution.

Broth Microdilution Method
This method involves preparing serial twofold dilutions of the antimicrobial agent in a liquid

growth medium in a microtiter plate.

Protocol:

Preparation of Antimicrobial Stock Solution: Prepare a stock solution of amoxicillin-

clavulanate at a known concentration. For CLSI methodology, a 2:1 ratio of amoxicillin to

clavulanate is maintained. For EUCAST, the amoxicillin concentration is varied while the

clavulanate concentration is kept constant at 2 mg/L in the final test wells.

Preparation of Microtiter Plates: Dispense the appropriate growth medium (e.g., Mueller-

Hinton Broth) into the wells of a microtiter plate.

Serial Dilutions: Create serial twofold dilutions of the amoxicillin-clavulanate solution across

the wells of the plate.

Inoculum Preparation: Prepare a standardized bacterial inoculum suspension equivalent to a

0.5 McFarland standard. This is then further diluted to achieve a final concentration of

approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial

suspension. Include a growth control well (no antibiotic) and a sterility control well (no

bacteria).

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

Reading Results: The MIC is determined as the lowest concentration of the antimicrobial

agent that completely inhibits visible growth of the organism.

Agar Dilution Method
In this method, the antimicrobial agent is incorporated into an agar medium at various

concentrations, which are then inoculated with the test organism.
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Protocol:

Preparation of Antimicrobial Stock Solution: As with broth microdilution, prepare a stock

solution of amoxicillin-clavulanate.

Preparation of Agar Plates: Prepare a series of agar plates (e.g., Mueller-Hinton Agar)

containing serial twofold dilutions of the amoxicillin-clavulanate. A control plate with no

antibiotic is also prepared.

Inoculum Preparation: Prepare a standardized bacterial inoculum suspension equivalent to a

0.5 McFarland standard.

Inoculation: Spot-inoculate the surface of each agar plate with the prepared bacterial

suspension. Multiple isolates can be tested on a single plate.

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.

Reading Results: The MIC is the lowest concentration of the antimicrobial agent that inhibits

the visible growth of the bacteria on the agar surface.

Logical Workflow for MIC Breakpoint Validation
The process of validating MIC breakpoints is a multi-step endeavor that integrates

microbiological data with clinical outcomes. The following diagram illustrates this logical

workflow.
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Caption: Workflow for validating antimicrobial MIC breakpoints.

Conclusion
The validation of MIC breakpoints for Augmentin is a complex process that requires a

thorough understanding of the differing methodologies employed by major regulatory bodies.

For researchers and drug development professionals, it is imperative to consider these

differences when designing and interpreting in vitro susceptibility studies. The provided data

and protocols serve as a foundational guide to aid in the consistent and accurate evaluation of

amoxicillin-clavulanate's efficacy against a spectrum of bacterial pathogens. As antimicrobial

resistance continues to evolve, a harmonized and clinically relevant approach to breakpoint

setting will be crucial for optimizing patient outcomes.

To cite this document: BenchChem. [A Comparative Guide to Validating Augmentin®
(Amoxicillin-Clavulanate) MIC Breakpoints Against Specific Pathogens]. BenchChem, [2025].
[Online PDF]. Available at: [https://www.benchchem.com/product/b1666128#validating-the-
mic-breakpoints-for-augmentin-against-specific-pathogens]
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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